tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[33]heptane-2-carboxylate is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and an azaspiroheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting with the construction of the azaspiroheptane core. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the amino functionality. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents and solvents, as well as the optimization of reaction parameters such as temperature and pressure, are critical to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the amino functionality makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or sulfonates.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[33]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a tool for studying enzyme inhibition and protein interactions. Its trifluoromethyl group can enhance binding affinity and selectivity, making it useful in the development of new bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets and modulate their activity makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with improved performance and functionality.
Mechanism of Action
The mechanism by which tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to enzymes and receptors, leading to modulation of their activity. The amino group plays a crucial role in forming hydrogen bonds and other interactions with biological targets, contributing to the compound's overall efficacy.
Comparison with Similar Compounds
Trifluoromethylated Indoles: These compounds share the trifluoromethyl group but differ in their core structure.
Amino-Substituted Spiro Compounds: These compounds have similar amino functionalities but lack the trifluoromethyl group.
Uniqueness: Tert-butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[33]heptane-2-carboxylate stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
2306275-08-9 |
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Molecular Formula |
C12H19F3N2O2 |
Molecular Weight |
280.3 |
Purity |
95 |
Origin of Product |
United States |
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